molecular formula C13H12N2O B173500 2-Anilinobenzamide CAS No. 1211-19-4

2-Anilinobenzamide

Cat. No. B173500
CAS RN: 1211-19-4
M. Wt: 212.25 g/mol
InChI Key: JKWQUMKCVDUICQ-UHFFFAOYSA-N
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Description

2-Anilinobenzamide, also known as 2-(Phenylamino)benzamide, is a compound with the molecular formula C13H12N2O . It has a molecular weight of 212.25 .


Molecular Structure Analysis

The molecular structure of 2-Anilinobenzamide has been analyzed using a combination of molecular modeling techniques . A three-dimensional structure-activity relationship (3D-QSAR) model was generated to determine the structural requirements for inhibitory activity .

Scientific Research Applications

Antioxidant Activity

2-(phenylamino)benzamide and its derivatives have been found to exhibit significant antioxidant activity . They have been shown to effectively scavenge free radicals and chelate metals, which are key processes in the body’s defense against oxidative stress .

Antibacterial Activity

These compounds have also demonstrated antibacterial activity . In vitro tests have shown that they can inhibit the growth of both gram-positive and gram-negative bacteria . This suggests potential applications in the development of new antibacterial drugs .

Anti-inflammatory and Anticancer Effects

Research has shown that 2-(phenylamino)benzamide derivatives can act as dual inhibitors of COX-2 and Topo I . These compounds have been found to suppress the activation of the NF-κB pathway in cancer cells, inhibit the nuclear translocation of NF-κB, and suppress the production of NO, COX-2, and IL-1β . This dual inhibition has potential applications in the treatment of gastrointestinal cancers .

Drug Discovery

Amide compounds, including 2-(phenylamino)benzamide, have been used in drug discovery . Their widespread structural presence in potential biological molecules, such as natural products, proteins, synthetic intermediates, and commercial drugs, makes them valuable in this field .

Industrial Applications

Amide compounds are also used in various industrial sectors, including the plastic, rubber, and paper industries . Their chemical properties make them useful in these applications .

Optoelectronic Studies

2-(phenylamino)benzamide has been used in the study and analysis of surface morphology, which are fundamental parameters in optical devices . Optically smooth and homogeneous 2-(phenylamino)benzamide doped Poly methyl methacrylate (PMMA) film has been experimentally investigated for the surface distribution .

Safety and Hazards

2-Anilinobenzamide is considered hazardous. It is advised against food, drug, pesticide, or biocidal product use . It is recommended to use personal protective equipment as required and to avoid ingestion .

Future Directions

Future research could focus on further understanding the mechanism of action of 2-Anilinobenzamide and its potential therapeutic applications. For instance, its role as a SIRT2 inhibitor suggests potential applications in neurodegenerative diseases and cancer treatment .

properties

IUPAC Name

2-anilinobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c14-13(16)11-8-4-5-9-12(11)15-10-6-2-1-3-7-10/h1-9,15H,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKWQUMKCVDUICQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=CC=C2C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50153151
Record name Benzamide, o-anilino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50153151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Anilinobenzamide

CAS RN

1211-19-4
Record name 2-(Phenylamino)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, o-anilino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001211194
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1211-19-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75183
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzamide, o-anilino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50153151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following the general procedure, bromobenzene (55 μL, 0.5 mmol) was coupled with 2-aminobenzamide (102 mg, 0.75 mmol) with the reaction time of 15 h. Chromatography on silica gel column with 1:1 hexane:ethyl acetate gave 74 mg (70%) of the title compound as a white solid.
Quantity
55 μL
Type
reactant
Reaction Step One
Quantity
102 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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